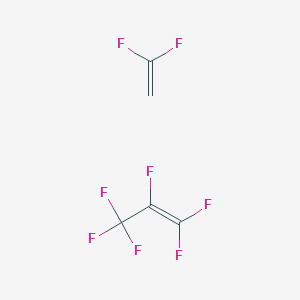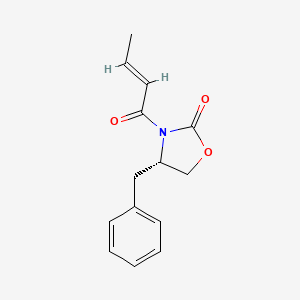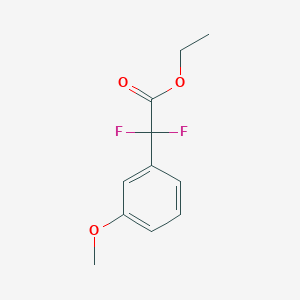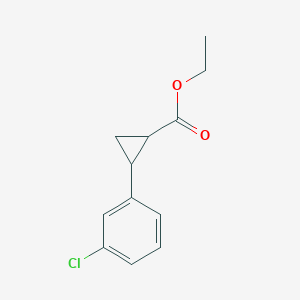
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate is a chiral compound with significant applications in various fields, including pharmaceuticals and chemical research. The compound is known for its unique structural features, which include two trifluoromethyl groups attached to a phenyl ring, making it highly reactive and versatile in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate typically involves the reduction of 3,5-bis(trifluoromethyl)acetophenone using a whole-cell biocatalyst such as Candida tropicalis 104. The reaction is carried out in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic conditions. The optimized reaction conditions include a PBS buffer (0.2 M, pH 8.0) at 200 rpm and 30°C, with a substrate load of up to 200 mM .
Industrial Production Methods
For industrial-scale production, the process can be scaled up by maintaining the same reaction conditions and optimizing the ratio of substrate to catalyst (S/C). The use of choline chloride:trehalose (1:1 molar ratio) in the reaction system enhances cell membrane permeability and reduces cytotoxicity, further increasing the yield of the desired product .
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate undergoes various chemical reactions, including:
Reduction: The reduction of 3,5-bis(trifluoromethyl)acetophenone to the corresponding alcohol.
Substitution: The trifluoromethyl groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Whole-cell biocatalysts such as Candida tropicalis 104, NADES, PBS buffer, and choline chloride:trehalose.
Substitution: Common nucleophiles and appropriate solvents depending on the desired substitution product.
Major Products Formed
Reduction: (S)-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl groups enhance its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
®-1-(3,5-Bis(trifluoromethyl)phenyl)ethanol: An enantiomer of the compound with different biological activities.
N,N’-Bis(3,5-bis(trifluoromethyl)phenyl)thiourea: A related compound used as a catalyst in organic synthesis.
Uniqueness
(S)-1-(3,5-Bis(trifluoromethyl)phenyl)-N-methylethanamine (S)-2-hydroxysuccinate is unique due to its specific chiral configuration and the presence of two trifluoromethyl groups, which confer distinct chemical and biological properties compared to its analogs .
Propiedades
Número CAS |
935534-56-8 |
|---|---|
Fórmula molecular |
C15H17F6NO5 |
Peso molecular |
405.29 g/mol |
Nombre IUPAC |
(1R)-1-[3,5-bis(trifluoromethyl)phenyl]-N-methylethanamine;(2R)-2-hydroxybutanedioic acid |
InChI |
InChI=1S/C11H11F6N.C4H6O5/c1-6(18-2)7-3-8(10(12,13)14)5-9(4-7)11(15,16)17;5-2(4(8)9)1-3(6)7/h3-6,18H,1-2H3;2,5H,1H2,(H,6,7)(H,8,9)/t6-;2-/m11/s1 |
Clave InChI |
HBPYTBKIFYFGLU-NUWJCLQKSA-N |
SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |
SMILES isomérico |
C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C([C@H](C(=O)O)O)C(=O)O |
SMILES canónico |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)NC.C(C(C(=O)O)O)C(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethane-1,2-diol;(2S,3R,4R,5S,6R)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;(2S,3S,4R,5S,6S)-2,3,4-trimethoxy-6-(methoxymethyl)-5-[(2R,3S,4R,5S,6S)-3,4,5-trimethoxy-6-(methoxymethyl)oxan-2-yl]oxyoxane](/img/structure/B3068884.png)


![(2S,3R,5S)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B3068901.png)
![(S)-(+)-2,2'-Bis[di(3,5-di-t-butyl-4-methoxyphenyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl](/img/structure/B3068912.png)
![10,16-bis(diphenylphosphanyl)-N,N-dimethyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068913.png)
![10,16-bis(4-chlorophenyl)-13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaene 13-oxide](/img/structure/B3068916.png)


![5-[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B3068927.png)
![2-Azaspiro[4.5]decane-2-acetic acid, 3-oxo-](/img/structure/B3068930.png)

![N-[(1R)-1-phenylethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B3068952.png)
